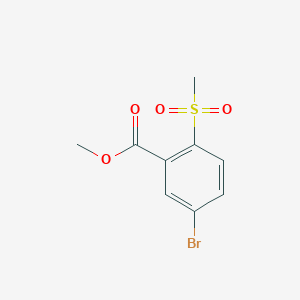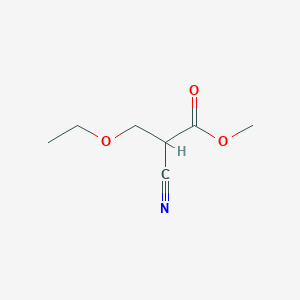
Methyl 2-cyano-3-ethoxypropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-cyano-3-ethoxypropanoate is an organic compound with the molecular formula C7H11NO3. It is a versatile intermediate used in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries. The compound features a cyano group (-CN) and an ethoxy group (-OCH2CH3) attached to a propanoate backbone, making it a valuable building block for creating more complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Methyl 2-cyano-3-ethoxypropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with methyl acrylate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic addition of the cyanoacetate to the acrylate, followed by esterification to yield the desired product.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, further enhances the production rate and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 2-cyano-3-ethoxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, yielding amino derivatives.
Substitution: The ethoxy group can be substituted with other nucleophiles, leading to a wide range of functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be employed under basic or acidic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Amines and alcohols.
Substitution: Various functionalized esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl 2-cyano-3-ethoxypropanoate has numerous applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of heterocyclic compounds, which are essential in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of bioactive molecules that can modulate biological pathways, making it valuable in drug discovery and development.
Medicine: Derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals, polymers, and advanced materials.
Wirkmechanismus
The mechanism of action of methyl 2-cyano-3-ethoxypropanoate involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound or its derivatives may inhibit certain enzymes or receptors, leading to altered cellular functions. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl cyanoacetate: Similar in structure but lacks the ethoxy group.
Methyl cyanoacetate: Similar but without the ethoxy group.
Methyl 2-cyano-3-methoxypropanoate: Similar but with a methoxy group instead of an ethoxy group.
Uniqueness: Methyl 2-cyano-3-ethoxypropanoate is unique due to the presence of both the cyano and ethoxy groups, which confer distinct reactivity and versatility in chemical syntheses
Eigenschaften
Molekularformel |
C7H11NO3 |
|---|---|
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
methyl 2-cyano-3-ethoxypropanoate |
InChI |
InChI=1S/C7H11NO3/c1-3-11-5-6(4-8)7(9)10-2/h6H,3,5H2,1-2H3 |
InChI-Schlüssel |
NCSYSSLNWBRBDV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



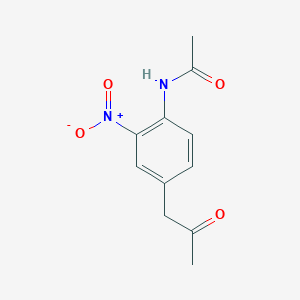
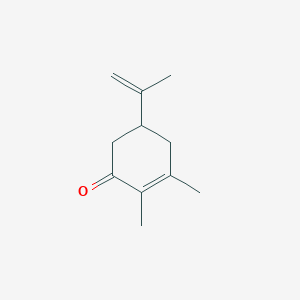

![11-(2-Hydroxyethyl)-12-methyl-1,3,5,11-tetraazatricyclo[7.4.0.0,2,7]trideca-2(7),3,8,12-tetraene-6,10-dione](/img/structure/B11716171.png)
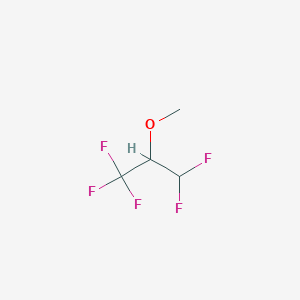
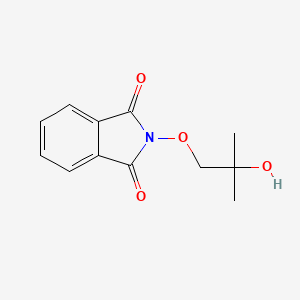
![{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]sulfanyl}acetic acid](/img/structure/B11716187.png)
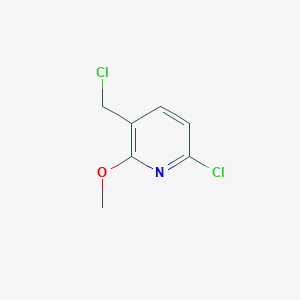
![3-[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrol-2-yl]prop-2-enoic acid](/img/structure/B11716191.png)
![1-{2-[(4-carboxyphenyl)amino]-2-oxoethyl}-3-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11716199.png)
![N-[(3E)-1H,2H,3H,4H-cyclopenta[b]indol-3-ylidene]hydroxylamine](/img/structure/B11716202.png)
